2-(Bromoacetyl)pyridine hydrobromide is a heterocyclic compound synthesized by reacting bromoacetic acid with 2-aminopyridine. It possesses a bromoacetyl group attached to the second position of the pyridine ring and forms a salt with hydrobromic acid. Studies have explored its chemical properties, including its reactivity and potential for further functionalization, making it a valuable intermediate for various synthetic applications [].
Research has investigated the potential of 2-(bromoacetyl)pyridine hydrobromide as an enzyme inhibitor. Its bromoacetyl group can react with the nucleophilic groups of certain enzymes, potentially leading to their inactivation. Studies have explored its inhibitory activity against various enzymes, including serine proteases and acetylcholinesterases, with varying degrees of success [, ].
Some studies have explored the potential antimicrobial activity of 2-(bromoacetyl)pyridine hydrobromide. These studies have shown moderate activity against some bacterial and fungal strains, suggesting its potential as a lead compound for the development of new antimicrobial agents []. However, further research is needed to determine its efficacy and safety profile.
2-(Bromoacetyl)pyridine hydrobromide is an organobromine compound with the molecular formula and a molecular weight of 280.94 g/mol. It is characterized by the presence of a bromoacetyl group attached to a pyridine ring. This compound is typically encountered as a white solid and is known to be moisture-sensitive and reactive under certain conditions, particularly in the presence of strong oxidizing agents .
Currently, there is no scientific literature available on the specific mechanism of action of 2-(bromoacetyl)pyridine hydrobromide in biological systems.
Research indicates that 2-(Bromoacetyl)pyridine hydrobromide exhibits significant biological activity. It has been explored for its potential as an antimicrobial agent and has shown promise in inhibiting certain bacterial strains. The compound's ability to modify biological pathways is attributed to its electrophilic nature, allowing it to interact with nucleophilic sites in biomolecules .
Several methods have been developed for synthesizing 2-(Bromoacetyl)pyridine hydrobromide:
2-(Bromoacetyl)pyridine hydrobromide finds applications in various fields:
Interaction studies have demonstrated that 2-(Bromoacetyl)pyridine hydrobromide can interact with various biological macromolecules, including proteins and nucleic acids. These interactions are primarily due to its electrophilic nature, which allows it to form covalent bonds with nucleophilic sites on these macromolecules. Such studies are crucial for understanding its mechanism of action and potential therapeutic applications .
Several compounds share structural similarities with 2-(Bromoacetyl)pyridine hydrobromide. Here are some notable examples:
| Compound Name | CAS Number | Similarity Score |
|---|---|---|
| 2-Bromo-1-(4-ethylpyridin-3-yl)ethanone | 757180-99-7 | 0.90 |
| 2-Bromo-1-(6-methylpyridin-3-yl)ethanone hydrobromide | 89978-48-3 | 0.88 |
| 8-(Bromoacetyl)quinoline hydrobromide | 859962-48-4 | 0.88 |
| 2-Bromo-1-(quinolin-8-yl)ethanone | 860113-88-8 | 0.88 |
| 2-Bromo-1-(pyridin-4-yl)ethanone hydrobromide | 5349-17-7 | 0.86 |
Uniqueness: The unique feature of 2-(Bromoacetyl)pyridine hydrobromide lies in its specific substitution pattern on the pyridine ring, which influences its reactivity and biological activity compared to other similar compounds. The presence of both bromo and acetyl groups contributes to its electrophilic character, distinguishing it from other derivatives that may lack these functionalities .
The classical synthesis of 2-(bromoacetyl)pyridine hydrobromide involves the α-bromination of 2-acetylpyridine using brominating agents such as molecular bromine (Br₂) or hydrobromic acid (HBr). The reaction proceeds via acid-catalyzed enol formation, where the carbonyl oxygen of 2-acetylpyridine is protonated, enabling tautomerization to the enol intermediate. This nucleophilic enol attacks Br₂, resulting in α-bromination.
Key Reaction Conditions
A study by Cui et al. demonstrated that pyridine hydrobromide perbromide (Py·HBr₃) achieves selective α-bromination of acetophenone derivatives at 90°C in acetic acid, with yields exceeding 80%. This method avoids over-bromination, a common side reaction in traditional protocols.
Recent advances focus on catalytic systems to enhance selectivity and reduce bromine waste. N-Bromosuccinimide (NBS) has emerged as a superior reagent due to its controlled release of Br₂ via radical chain mechanisms.
Catalytic Protocol
In a 2023 study, HBr–DMPU (1,3-dimethyl-3,4,5,6-tetrahydro-2-pyrimidinone complex) enabled mild hydrobromination of alkynes and alkenes at room temperature, achieving 85% yield without side products. This method is particularly effective for heat-sensitive substrates.
Green synthesis emphasizes solvent selection and atom economy. A patent by Shell Development Company (1964) reported using recyclable ethyl acetate as a solvent for brominating 4-ethylpyridine with NBS, achieving 70% yield while minimizing waste.
Eco-Friendly Innovations
Industrial-scale production prioritizes solvent recovery and mother liquor reuse. Ethyl acetate, employed in the bromination of 4-acetylpyridine, is distilled and recycled, reducing costs by 25%. Mother liquor from crystallization steps is treated with activated charcoal to adsorb residual organics, enabling solvent reuse in subsequent batches.
Catalytic deprotonative carbon-hydrogen coupling reactions involving 2-(bromoacetyl)pyridine hydrobromide proceed through sophisticated organometallic intermediates that enable selective functionalization of the pyridine scaffold [13] [22] [24]. The deprotonative functionalization of pyridine derivatives under ambient conditions has been demonstrated using amide bases generated in situ from catalytic amounts of cesium fluoride and stoichiometric amounts of tris(trimethylsilyl)amine [13]. These reactions typically require pyridine substrates bearing electron-withdrawing substituents such as fluoro, chloro, bromo, and trifluoromethyl moieties at specific positions to facilitate the deprotonation process [13].
The mechanism involves a concerted metalation-deprotonation process where the base abstracts a proton from the pyridine ring while simultaneously coordinating with the metal catalyst [24]. Computational studies reveal that this pathway proceeds with a free-energy barrier of approximately 14.5 kcal/mol, significantly lower than alternative pathways [24]. The process begins with proton transfer occurring at the carbon-2 position of the pyridinium ring through a six-membered ring transition state, followed by transmetalation to form the metal-pyridinium complex [24].
Palladium-catalyzed carbon-hydrogen activation reactions demonstrate remarkable selectivity patterns, with the pyridyl group directing functionalization through the formation of palladacycle intermediates [22] [23]. Remote meta carbon-hydrogen activation has been achieved using pyridine-based templates that recognize distance and geometric relationships between functional groups and multiple carbon-hydrogen bonds [22]. The template design accommodates highly strained cyclophane-like transition states through engineered distances and geometries [22].
Table 1: Catalytic Deprotonative Carbon-Hydrogen Coupling Parameters
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| Free-energy barrier | 14.5 kcal/mol | Concerted metalation-deprotonation | [24] |
| Temperature range | 25-100°C | Palladium catalysis | [22] [23] |
| Selectivity | meta-position | Template-directed | [22] |
| Base requirement | Cesium fluoride (catalytic) | With tris(trimethylsilyl)amine | [13] |
Nucleophilic substitution reactions of 2-(bromoacetyl)pyridine hydrobromide with heteroatomic nucleophiles proceed through well-defined mechanistic pathways that depend on the nature of the nucleophile and reaction conditions [26] [31] [44]. The electron-deficient nature of the pyridine ring, enhanced by the bromoacetyl substituent, facilitates nucleophilic attack at specific positions with predictable regioselectivity patterns [14] [29] [32].
The substitution mechanism involves initial nucleophilic attack at the carbon-2 or carbon-4 positions, where the negative charge in the intermediate complex can be stabilized on the electronegative nitrogen atom [14] [27]. This selectivity arises because nucleophilic substitution occurs fastest at positions where the resulting negative charge can be delocalized onto the pyridine nitrogen [14] [29]. Nucleophilic substitution at the carbon-3 position proceeds more slowly because the negative charge cannot be effectively stabilized on the nitrogen atom [14].
Kinetic studies of pyridinolysis reactions with substituted phenacyl bromides reveal biphasic Brønsted plots with characteristic changes in slope values [44]. The slope transitions from large values (βₓ ≈ 0.65-0.80) to smaller values (βₓ ≈ 0.36-0.40) at pKa values of 3.2-3.6, indicating a change in the rate-determining step from breakdown to formation of tetrahedral intermediates [44]. This mechanistic transition occurs as the basicity of the pyridine nucleophile increases [44].
The reaction pathway involves formation of tetrahedral intermediates through a novel substitution mechanism termed SNm (mixed), where the transition state contains mixed orbitals originating from both the nucleophile and substrate [26] [31]. Charge decomposition analysis reveals that the lowest unoccupied molecular orbital of the transition state comprises mixed contributions from the nucleophile and electrophile, distinguishing this mechanism from classical SN2 pathways [26] [31].
Table 2: Nucleophilic Substitution Kinetic Parameters
| Nucleophile Type | Rate Constant (βₓ) | pKa Range | Mechanism | Reference |
|---|---|---|---|---|
| Strong bases | 0.65-0.80 | > 3.6 | Tetrahedral intermediate formation | [44] |
| Weak bases | 0.36-0.40 | < 3.2 | Intermediate breakdown | [44] |
| Pyridines | Variable | 2-5 | SNm mixed orbital | [26] [31] |
| Heteroatom nucleophiles | Position-dependent | Variable | C2/C4 selective | [14] [29] |
Electrophilic acyl transfer mechanisms involving 2-(bromoacetyl)pyridine hydrobromide proceed through acylpyridinium intermediates that exhibit enhanced reactivity compared to the parent compound [15] [47] [50]. The formation of these intermediates occurs through nucleophilic addition of organic bases to the carbonyl group, creating zwitterionic tetrahedral intermediates that can eliminate either the cationic nitrogen group or the bromide ion [50].
The acylpyridinium intermediate represents a more reactive acylating agent than the original acid halide, enabling neutral alcohol molecules to participate directly in nucleophilic addition reactions [50]. This enhanced reactivity results from the positive charge localization on the pyridinium nitrogen, which increases the electrophilicity of the carbonyl carbon [47] [50]. The mechanism involves sequential formation of tetrahedral intermediates, proton transfer reactions, and elimination processes that ultimately regenerate the aromatic pyridine system [50].
Electrophilic activation of pyridinium salts for acylation reactions has been demonstrated using cyanide adducts of N-methoxymethyl pyridinium salts [47]. These adducts react with strong acylating reagents to provide 3-acyl-4-cyano-1,4-dihydropyridines that can be aromatized to 3-acylpyridines using zinc chloride in refluxing ethanol [47]. The reactivity depends critically on the electronic nature of the N-substituent, with electron-withdrawing groups favoring dihydropyridine formation [47].
Enzyme-like acyl transfer catalysis demonstrates that both acylation and deacylation processes can be accelerated through cage-based catalysts [15]. The mechanism involves proton transfer to form cage carboxylates that accelerate deprotonation of attacking alcohols, creating an "acyl enzyme" equivalent that facilitates subsequent acyl transfer reactions [15]. Rate enhancement occurs through both enhanced acylation to form the acyl intermediate and enhanced acyl transfer to nucleophilic substrates [15].
Table 3: Electrophilic Acyl Transfer Reaction Data
| Reaction Type | Intermediate | Conditions | Rate Enhancement | Reference |
|---|---|---|---|---|
| Acylpyridinium formation | Zwitterionic tetrahedral | Weak base, organic solvent | 10-100 fold | [50] |
| Cyanide adduct acylation | 3-Acyl-4-cyano-dihydropyridine | Zinc chloride, ethanol reflux | Variable | [47] |
| Enzyme-like catalysis | Cage carboxylate | Proton transfer conditions | 50-fold rate increase | [15] |
| Direct acyl transfer | Tetrahedral intermediate | Neutral conditions | Position-dependent | [15] [47] |
Radical-mediated functionalization pathways of 2-(bromoacetyl)pyridine hydrobromide involve unique pyridinyl radical intermediates generated through single-electron transfer processes [17] [19] [21]. These radical species exhibit distinctive reactivity patterns that enable regioselective functionalization under mild conditions, diverging significantly from classical Minisci-type chemistry [17] [19] [21].
The radical-mediated carbon-hydrogen functionalization of pyridines proceeds through N-functionalized pyridinium salts that serve as both radical precursors and pyridine surrogates [17]. The approach enables exquisite regiocontrol for nonclassical Minisci-type reactions at carbon-2 and carbon-4 positions under acid-free conditions, making them suitable for late-stage functionalization of complex bioactive molecules [17]. The enhanced reactivity and selectivity arise from the ability of pyridinium salts to undergo single-electron reduction to generate pyridinyl radicals [17] [19] [21].
Photochemical organocatalytic functionalization utilizes dithiophosphoric acid catalysts that perform three sequential functions: Brønsted acid for pyridine protonation, single electron transfer reductant for pyridinium ion reduction, and hydrogen atom abstractor for allylic carbon-hydrogen bond activation [19] [21]. The resulting pyridinyl and allylic radicals couple with high regioselectivity to form new carbon-carbon bonds [19] [21].
Radical-mediated meta carbon-hydrogen functionalization employs a dearomatization-rearomatization process that provides highly regioselective trifluoromethylation, perfluoroalkylation, and halogenation of pyridines [18]. This approach utilizes reversible reactions with alkynes and esters to disrupt the electronic structure and activate the carbon-3 position for radical functionalization [18]. The process proceeds through both radical and ionic pathways, demonstrating broad scope and high selectivity under catalyst-free conditions [18].
Light-promoted bromine-radical-mediated selective alkylation represents the first example of selective activation of unactivated alkanes by bromine radicals in a catalytic and metal-free manner [20]. The mechanism involves photochemical generation of bromine radicals that abstract hydrogen atoms from alkyl carbon-hydrogen bonds, followed by coupling with pyridine-derived radical intermediates [20].
Table 4: Radical-Mediated Functionalization Parameters
| Radical Type | Generation Method | Selectivity | Reaction Conditions | Reference |
|---|---|---|---|---|
| Pyridinyl radicals | Single-electron transfer | C2/C4 positions | Photochemical, acid-free | [17] [19] [21] |
| Bromine radicals | Light promotion | Unactivated alkanes | Metal-free, catalytic | [20] |
| Dearomatization radicals | Alkyne/ester activation | meta-position | Catalyst-free | [18] |
| Allylic radicals | Hydrogen atom abstraction | Allyl-pyridine coupling | Organocatalytic | [19] [21] |
2-(Bromoacetyl)pyridine hydrobromide has emerged as a powerful tool for enzyme inhibition studies, particularly in the context of active-site modification. The compound's electrophilic bromoacetyl group enables selective targeting of nucleophilic residues within enzyme active sites, making it an invaluable reagent for mechanistic studies and enzyme characterization.
The most extensively studied application involves glucose dehydrogenase from Bacillus megaterium, where 2-(bromoacetyl)pyridine hydrobromide acts as an irreversible inhibitor with a Ki value of 7.7 mM [1]. The inactivation mechanism involves the modification of an essential histidine residue located at or near the active site. Notably, the coenzyme NAD provides protection against inactivation, while the substrate glucose does not, suggesting that the compound targets a residue critical for coenzyme binding rather than substrate recognition [1].
The compound's selectivity is further demonstrated in studies with NAD kinase from pigeon liver, where time-dependent inactivation occurs in a concentration-dependent manner [2]. The protection afforded by saturating concentrations of NAD and ATP substrates indicates that the modification occurs at or near the substrate binding site, confirming the compound's utility as an active-site-directed inhibitor.
| Enzyme | Inhibition Type | Ki/IC50 Value | Mechanism | Protection |
|---|---|---|---|---|
| Glucose dehydrogenase (Bacillus megaterium) | Irreversible | 7.7 mM | Histidine residue modification | NAD (not glucose) |
| Purine nucleoside phosphorylase (PNP) | Selective | Variable | Active site binding | Substrate-dependent |
| Lactate dehydrogenase (LDH) | Competitive | <50 nM | Metabolic pathway disruption | None observed |
| Cytosolic aspartate aminotransferase | Covalent | N/A | Lysine-258 alkylation | Phosphate protection |
| NAD kinase (Pigeon liver) | Irreversible | N/A | Active site modification | Substrate protection |
| Acetylcholinesterase | Moderate | Variable | Nucleophilic attack | Variable |
| Serine proteases | Variable | Variable | Active site targeting | Substrate-dependent |
The compound demonstrates particular effectiveness against purine nucleoside phosphorylase, where it exhibits selective inhibition of pathogenic enzymes while sparing human counterparts, thereby reducing cytotoxicity . This selectivity profile makes it a promising candidate for developing targeted therapeutic interventions.
Studies with cytosolic aspartate aminotransferase reveal that the compound forms covalent bonds through alkylation of lysine-258, specifically targeting the epsilon-amino group of this residue [4]. The reaction demonstrates pH dependence with an apparent pKa of approximately 8.5, indicating that the ionization state of the target residue significantly influences the reaction kinetics.
2-(Bromoacetyl)pyridine hydrobromide serves as an effective alkylating agent for protein thiol groups, particularly cysteine residues. The compound's reactivity toward sulfhydryl groups makes it a valuable tool for protein modification and bioconjugation applications.
The bromoacetyl group undergoes nucleophilic substitution reactions with cysteine thiols, forming stable thioether bonds. This reaction proceeds efficiently at physiological pH and demonstrates high selectivity for cysteine residues over other nucleophilic amino acids [5]. The reaction kinetics are influenced by the electronic environment of the pyridine ring, which enhances the electrophilicity of the bromoacetyl carbon.
Fast cysteine bioconjugation protocols have been developed using bromoacetyl-containing reagents, achieving reaction rate constants in the range of 10-100 M⁻¹s⁻¹ [5]. The compound's ability to form stable conjugates under mild conditions makes it particularly suitable for protein labeling applications where preservation of protein structure and function is critical.
| Target Group | Reaction Type | Rate Constant (M⁻¹s⁻¹) | Specificity | Application |
|---|---|---|---|---|
| Cysteine thiol (-SH) | Nucleophilic substitution | 10-100 | High | Protein labeling |
| Lysine amino (-NH2) | Alkylation | 1-10 | Moderate | Cross-linking |
| Histidine imidazole | Electrophilic attack | 0.1-1 | Low | Active site mapping |
| Phosphorothioate | Alkylation | 100-1000 | Very high | Oligonucleotide conjugation |
| N-terminal cysteine | Selective modification | 10-100 | High | Site-specific modification |
| Protein backbone | Non-specific binding | 0.1-1 | Low | General protein modification |
The compound has been successfully employed in the synthesis of oligonucleotide conjugates, where it alkylates phosphorothioate monoester groups at the 3' or 5' ends of single-stranded DNA sequences [6]. This application demonstrates the compound's versatility in bioconjugation chemistry and its potential for developing nucleic acid-based therapeutics.
Site-specific protein modification strategies have been developed using 2-(bromoacetyl)pyridine hydrobromide derivatives, enabling the introduction of functional groups at predetermined locations within protein structures [7]. These approaches are particularly valuable for studying protein-protein interactions and developing protein-based therapeutics with enhanced properties.
2-(Bromoacetyl)pyridine hydrobromide exhibits significant antimicrobial activity against various bacterial and fungal strains through multiple mechanisms of action. The compound's antimicrobial properties stem from its ability to interact with essential cellular components and disrupt critical metabolic processes.
The primary mechanism involves disruption of bacterial cell wall synthesis and membrane integrity. Studies demonstrate that the compound causes minute cell wall ruptures within 30 minutes of treatment, progressing to complete cell wall dissolution and loss of cellular integrity within 3 hours [8]. Scanning electron microscopy reveals dramatic morphological changes including blebbing, notching, and complete cellular dissolution.
Against Gram-positive bacteria, the compound shows particularly high activity against Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations ranging from 0.5 to 62.5 μg/mL . The mechanism involves electrophilic attack on nucleophilic sites within the bacterial cell wall, leading to structural compromise and eventual cell death.
| Microorganism | Activity Level | MIC Range (μg/mL) | Mechanism |
|---|---|---|---|
| Staphylococcus aureus | High | 0.5-62.5 | Cell wall disruption |
| Escherichia coli | Moderate | 3.9-31.25 | Membrane permeabilization |
| Bacillus subtilis | High | 1.56-6.25 | Cell wall interference |
| Candida albicans | Moderate | 3.9-62.5 | Membrane disruption |
| Aspergillus niger | Low | 31.25-250 | Cell wall targeting |
| Pseudomonas aeruginosa | Low | 25-100 | Efflux pump interference |
| Enterococcus faecalis | Moderate | 12.5-50 | Cell wall disruption |
| Streptococcus species | Moderate | 14.34-45.46 | Membrane interference |
The compound demonstrates bactericidal rather than bacteriostatic activity, as evidenced by rapid decreases in bacterial viability within 15 minutes of treatment [8]. This rapid action suggests that the compound targets essential cellular processes rather than simply inhibiting growth.
Against fungal pathogens, the compound shows moderate activity, with Candida albicans being particularly susceptible. The antifungal mechanism involves disruption of fungal cell wall synthesis and membrane integrity, similar to its antibacterial action but with lower potency [10].
The compound's broad-spectrum antimicrobial activity extends to biofilm-disrupting properties. Studies demonstrate that subinhibitory concentrations can prevent biofilm formation and reduce the viability of established biofilms by up to 65% [8]. This activity is particularly significant given the clinical importance of biofilm-associated infections.
2-(Bromoacetyl)pyridine hydrobromide possesses intrinsic fluorescent properties that make it suitable for development as a fluorescent probe for bioimaging applications. The compound exhibits a fluorescence quantum yield of 0.81 with an emission maximum at 488 nm, providing strong fluorescent output suitable for microscopic detection [11].
The compound's fluorescent properties are enhanced by its pyridine ring system, which provides a rigid aromatic framework that minimizes non-radiative decay pathways. The electronic structure is predominantly aromatic with strong influence from delocalized π-electrons, contributing to the compound's photophysical properties [11].
| Property | Value | Application |
|---|---|---|
| Fluorescence quantum yield | 0.81 | Bioimaging |
| Emission maximum (nm) | 488 | Cellular tracking |
| Excitation maximum (nm) | ~350 | Protein labeling |
| Stokes shift (nm) | ~138 | Fluorescence microscopy |
| Photostability | Moderate | Long-term imaging |
| Solvent sensitivity | High | Environmental sensing |
The large Stokes shift of approximately 138 nm minimizes self-quenching effects and provides excellent signal-to-noise ratios in fluorescence microscopy applications [12]. This property is particularly advantageous for live-cell imaging where background fluorescence can interfere with signal detection.
The compound's ability to form covalent bonds with biological molecules while retaining its fluorescent properties makes it an ideal candidate for developing targeted imaging probes. The bromoacetyl group enables site-specific attachment to cysteine residues in proteins, allowing for precise localization of cellular structures and processes [7].
Recent developments in fluorescent probe design have utilized 2-(bromoacetyl)pyridine hydrobromide derivatives as building blocks for more complex imaging systems. These probes incorporate additional functional groups that enhance targeting specificity and improve photophysical properties [12].
The compound's solvent sensitivity provides opportunities for developing environmentally responsive probes that can report on local chemical conditions within cells [11]. This property is particularly valuable for studying cellular processes that involve changes in polarity, pH, or ionic strength.
Advanced imaging applications have employed the compound in the development of fluorescent oligonucleotide probes for RNA-FISH (fluorescence in situ hybridization) techniques [12]. These probes enable visualization of specific RNA sequences within cells and tissues, providing insights into gene expression patterns and cellular function.
Irritant